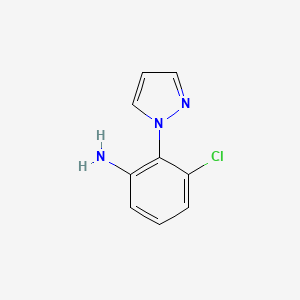

3-chloro-2-(1H-pyrazol-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.64 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-chloro-2-(1H-pyrazol-1-yl)aniline is 1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-chloro-2-(1H-pyrazol-1-yl)aniline are not available, pyrazoles can undergo various reactions. For instance, they can be formed through a silver-mediated [3 + 2] cycloaddition .Physical And Chemical Properties Analysis

3-chloro-2-(1H-pyrazol-1-yl)aniline is a powder at room temperature .Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have been studied for their potential in inhibiting cancer cell growth. For instance, modifications to the pyrazole core have shown improved growth inhibition in PC-3 cells, suggesting that 3-chloro-2-(1H-pyrazol-1-yl)aniline could be explored for anticancer properties .

Optical Sensing

Pyrazole-based ligands have been used in optical sensing due to their absorbance changes under certain conditions. This indicates that 3-chloro-2-(1H-pyrazol-1-yl)aniline might be applied in the development of optical sensors .

Anti-tubercular Agents

Novel heterocyclic chalcones derived from pyrazole compounds have been designed as promising anti-tubercular agents. This suggests a potential application of 3-chloro-2-(1H-pyrazol-1-yl)aniline in tuberculosis treatment research .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety are known for their antileishmanial and antimalarial activities. This could imply that 3-chloro-2-(1H-pyrazol-1-yl)aniline may have applications in the treatment of these diseases .

Synthesis of New Heterocycles

Efforts have been made to produce new heterocycles using pyrazole derivatives, which could mean that 3-chloro-2-(1H-pyrazol-1-yl)aniline may serve as a precursor in synthesizing novel heterocyclic compounds .

Antimicrobial and Antioxidant Activities

Research on pyrazole-containing thiazole derivatives has shown antimicrobial and antioxidant activities, suggesting similar research applications for 3-chloro-2-(1H-pyrazol-1-yl)aniline , including studies on COVID-19 .

Safety and Hazards

properties

IUPAC Name |

3-chloro-2-pyrazol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSSJLZIMKAPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-(1H-pyrazol-1-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)